5-(1,8-Naphthyridin-2-yl)pentanal
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Overview
Description
5-(1,8-Naphthyridin-2-yl)pentanal is a chemical compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of the naphthyridine moiety in this compound imparts unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,8-Naphthyridin-2-yl)pentanal typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(1,8-Naphthyridin-2-yl)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the naphthyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(1,8-Naphthyridin-2-yl)pentanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents
Mechanism of Action
The mechanism of action of 5-(1,8-Naphthyridin-2-yl)pentanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
2,7-Naphthyridine: Similar structure but with nitrogen atoms in different positions.
Quinolines: Compounds with a similar bicyclic structure but with one nitrogen atom replaced by a carbon atom.
Uniqueness
5-(1,8-Naphthyridin-2-yl)pentanal is unique due to its specific arrangement of nitrogen atoms and the presence of the pentanal group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-(1,8-naphthyridin-2-yl)pentanal |
InChI |
InChI=1S/C13H14N2O/c16-10-3-1-2-6-12-8-7-11-5-4-9-14-13(11)15-12/h4-5,7-10H,1-3,6H2 |
InChI Key |
VRIXIZAAQQRMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CCCCC=O |
Origin of Product |
United States |
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